Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-
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Overview
Description
Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- is a chemical compound with the molecular formula C13H18ClNO. This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenoxyethyl group substituted with chlorine and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions to form the phenoxyethyl intermediate.
Cyclopropanation: The phenoxyethyl intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent, to introduce the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenoxy group, using nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyethyl derivatives.
Scientific Research Applications
Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxyethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine
- N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]cyclopropanamine
- N-[2-(3-methoxyphenoxy)ethyl]cyclopropanamine
Uniqueness
Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]- is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups provides a distinct electronic and steric environment, differentiating it from other similar compounds.
Properties
CAS No. |
7053-92-1 |
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Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-12(8-10(2)13(9)14)16-6-5-15-11-3-4-11/h7-8,11,15H,3-6H2,1-2H3 |
InChI Key |
AXUCQKWOOHYLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC2CC2 |
Origin of Product |
United States |
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